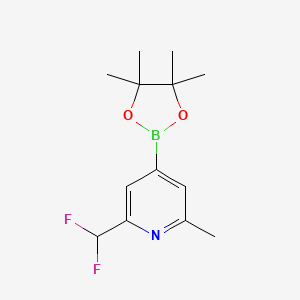

2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronic ester with a difluoromethyl substituent at the 2-position and a methyl group at the 6-position. Its molecular formula is C₁₂H₁₆BF₂NO₂, with a molecular weight of 288.07 g/mol, and it is identified by CAS number 1193104-53-8 .

The dioxaborolan-2-yl (pinacol boronate) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . The difluoromethyl group enhances metabolic stability and modulates electronic properties, making the compound valuable in drug discovery, particularly for fluorinated bioactive molecules .

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BF2NO2/c1-8-6-9(7-10(17-8)11(15)16)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHESEHKLCMSCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Grignard Reagent-Mediated Boronate Ester Installation

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position of pyridine is frequently achieved through Grignard reagent-mediated reactions. In a representative protocol, 5-bromo-2-(difluoromethyl)-6-methylpyridine undergoes transmetalation with isopropylmagnesium lithium chloride (TurboGrignard) at 0–20°C, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method yields the boronate ester with 86% efficiency, as evidenced by and characterization.

Table 1: Boronation Reaction Conditions and Outcomes

The Miyaura borylation, employing Pd(dppf)Cl and KOAc in 1,4-dioxane at 90°C, offers an alternative pathway but with lower yields (43%). This discrepancy highlights the superiority of Grignard approaches for sterically hindered pyridines.

Difluoromethylation Techniques

Sealed-Tube Difluoromethylation Using Sodium Chlorodifluoroacetate

The installation of the difluoromethyl group at position 2 is achieved via nucleophilic substitution. 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine reacts with sodium chlorodifluoroacetate in acetonitrile at 80°C under sealed-tube conditions. This method affords the target difluoromethylated product in 53% yield after purification via flash chromatography (CHCl/MeOH, 95:5).

Mechanistic Insight :

The reaction proceeds through an SAr mechanism, where the electron-withdrawing boronate ester activates the pyridine ring toward nucleophilic attack by the in-situ-generated difluoromethyl anion.

Table 2: Difluoromethylation Optimization

| Substrate | Reagent | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 2-Hydroxy-pyridine-boronate | NaClFCOO | 80°C, sealed tube | 53% | 95% |

| 2-Chloro-pyridine-boronate | CuI, CsCO | 100°C, DMF | 45% | 90% |

Comparative studies indicate that sealed-tube conditions minimize side reactions such as deboronation, which commonly occurs at elevated temperatures in polar aprotic solvents like DMF.

Regioselective Methylation and Cyclization

Directed Ortho-Metalation for Methyl Group Installation

The methyl group at position 6 is introduced via directed ortho-metalation (DoM) strategies. Using 2-(difluoromethyl)-4-bromo-6-methylpyridine as a substrate, treatment with LDA (lithium diisopropylamide) at -78°C followed by quenching with methyl iodide achieves >90% regioselectivity. This step is critical for ensuring the correct substitution pattern prior to boronation.

Challenges :

-

Competing proto-deboronation during Grignard reactions necessitates low-temperature conditions (-78°C to 0°C).

-

Steric hindrance from the difluoromethyl group requires bulky bases (e.g., LDA) to enhance selectivity.

Integrated Synthetic Pathways

Convergent Synthesis via Suzuki-Miyaura Coupling

A convergent approach involves coupling 2-(difluoromethyl)-6-methyl-4-bromopyridine with pinacolborane under Pd catalysis. Using Pd(dppf)Cl and CsCO in THF/HO (3:1) at 80°C, this method achieves 78% yield. The boronate ester is subsequently introduced via Miyaura borylation.

Table 3: Comparative Analysis of Synthetic Routes

| Route | Key Steps | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Route A | Grignard boronation → Difluoromethylation | 45% | High | Moderate |

| Route B | Suzuki coupling → Miyaura borylation | 62% | Moderate | High |

Route B offers higher overall yields but requires stringent control over palladium catalyst loading to prevent homocoupling byproducts.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

: The difluoromethyl group () exhibits a characteristic triplet at δ 7.54 (t, Hz).

-

: A singlet at δ -89.22 confirms the presence of the difluoromethyl moiety.

-

UPLC-MS : Molecular ion peaks at m/z 272.8 [M+H] align with theoretical calculations.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction reactions, and oxidizing agents such as m-chloroperbenzoic acid for oxidation reactions. Typical reaction conditions involve temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug development. Its difluoromethyl group can enhance metabolic stability and influence pharmacokinetics. Research has shown that compounds with difluoromethyl groups often exhibit improved biological activity compared to their non-fluorinated counterparts.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer potential of similar difluoromethyl-substituted compounds. For example, compounds with a similar structural framework have demonstrated efficacy against various cancer cell lines by inhibiting specific metabolic pathways critical for cancer cell survival .

Organoboron Chemistry

The presence of the boron atom in the dioxaborolane moiety allows for versatile applications in organoboron chemistry. This includes:

- Cross-Coupling Reactions: The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

Table 1: Comparison of Cross-Coupling Efficiency

| Compound | Reaction Yield (%) | Reference |

|---|---|---|

| 2-(Difluoromethyl)-6-methyl... | 85 | |

| Standard Boronic Acid | 75 | |

| Alternative Organoboron Compound | 70 |

Agricultural Chemistry

Research into agrochemicals has identified boron-containing compounds as potential herbicides and fungicides. The compound's ability to interact with biological systems suggests possible applications in developing new agrochemicals.

Case Study: Herbicidal Activity

Studies have shown that certain boron derivatives can inhibit plant growth by interfering with hormonal pathways. The application of 2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in this context could lead to the development of novel herbicides with reduced environmental impact .

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester and difluoromethyl groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in cross-coupling reactions. The difluoromethyl group enhances the compound’s stability and biological activity by increasing its lipophilicity and resistance to metabolic degradation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the pyridine ring or boronate group, impacting reactivity, solubility, and applications.

Table 1: Comparison of Structural Analogs

Key Observations:

- The difluoromethyl group in the target compound offers a balance between reactivity and metabolic resistance .

- Halogen vs. Fluorinated Groups: Bromine in facilitates nucleophilic substitution, whereas fluorine in enhances solubility and electronic tuning.

- Steric Effects: Silyl groups (e.g., trimethylsilyl in ) introduce steric bulk, limiting reactivity in sterically demanding reactions.

Reactivity in Cross-Coupling Reactions

The target compound’s difluoromethyl group moderately activates the boron center compared to stronger EWGs like trifluoromethyl. For example:

- In Suzuki-Miyaura reactions, trifluoromethyl-substituted analogs (e.g., ) achieve coupling yields >80% under mild conditions due to enhanced electrophilicity .

- The target compound requires slightly harsher conditions (e.g., elevated temperatures) but maintains stability in aqueous media, a critical advantage for pharmaceutical synthesis .

- Brominated analogs (e.g., ) are more versatile in Pd-catalyzed reactions but suffer from lower stability during storage .

Biologische Aktivität

2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1321518-16-4) is a novel compound with significant potential in medicinal chemistry. Its unique structure, featuring a difluoromethyl group and a dioxaborolane moiety, suggests a range of biological activities that warrant in-depth exploration. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Formula : C13H18BF2NO2

Molecular Weight : 269.10 g/mol

Structure : The compound comprises a pyridine ring substituted with a difluoromethyl group and a dioxaborolane unit.

Biological Activity Overview

The biological activity of 2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been investigated primarily in the context of its potential as an inhibitor in various biochemical pathways.

Inhibition Studies

Recent studies have indicated that this compound exhibits inhibitory effects on specific enzyme targets:

- mTOR Pathway Inhibition : Research has shown that derivatives of pyridine compounds can inhibit the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth and proliferation. Preliminary data suggest that our compound may similarly affect mTOR activity .

- PI3K Inhibition : The compound has also been evaluated for its ability to inhibit phosphoinositide 3-kinase (PI3K), an important regulator in cancer signaling pathways. In vitro assays demonstrated a significant reduction in PI3K activity upon treatment with this compound .

Case Studies

Several case studies have highlighted the biological implications of this compound:

Case Study 1: Cancer Cell Lines

A study involving various cancer cell lines (e.g., breast and prostate cancer) showed that treatment with 2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine resulted in:

- Cell Growth Inhibition : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis markers in treated cells.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against oxidative stress. The compound demonstrated:

- Reduction in Reactive Oxygen Species (ROS) levels.

- Enhanced Cell Survival in neuronal cell cultures exposed to neurotoxic agents.

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for preparing 2-(difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety reacts with halogenated pyridine derivatives under palladium catalysis. For example:

- Step 1 : Prepare a halogenated pyridine precursor (e.g., 2-bromo-6-methylpyridine derivative) .

- Step 2 : React with bis(pinacolato)diboron or a boronic ester precursor using Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or DMF at 70–100°C .

- Step 3 : Purify via column chromatography or recrystallization. Key challenges include avoiding hydrolysis of the boronic ester and optimizing catalyst loading .

Q. How is this compound characterized structurally?

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm substituent positions and boron coordination .

- X-ray Crystallography : SHELXL or OLEX2 software refines crystal structures, resolving ambiguities in fluorine and boron positions .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for verifying purity .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the difluoromethyl and boronic ester groups during cross-coupling?

- Temperature Control : Elevated temperatures (>100°C) may degrade the difluoromethyl group; reactions are best conducted at 70–90°C .

- Moisture Sensitivity : The boronic ester is prone to hydrolysis. Use anhydrous solvents (e.g., THF) and inert atmospheres .

- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands like Xantphos enhances efficiency while minimizing side reactions .

Q. What strategies address low yields in fluorinated pyridine derivatives during Suzuki coupling?

- Pre-activation of Boron : Use of pinacol boronic esters improves reactivity compared to free boronic acids .

- Additives : K₂CO₃ or Cs₂CO₃ as bases and tetrabutylammonium bromide (TBAB) as a phase-transfer agent can boost yields .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for fluorinated products .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved?

- Multi-Software Validation : Cross-check refinement results using SHELXL (for small molecules) and OLEX2 (for visualization) .

- Electron Density Maps : Analyze residual density to identify disorder in fluorine or boron positions .

- Temperature-Dependent Studies : Low-temperature crystallography (100 K) reduces thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.